molecular formula H14MgO11S B146258 Magnesium sulfate heptahydrate CAS No. 10034-99-8

Magnesium sulfate heptahydrate

Cat. No. B146258
M. Wt: 246.48 g/mol
InChI Key: WRUGWIBCXHJTDG-UHFFFAOYSA-L
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Patent
US08197836B2

Procedure details

The results described above would not have been expected because sodium sulfate absorbs more water per unit weight than magnesium sulfate. One kilogram of sodium sulfate (7.04 moles) absorbs 70.4 moles of water to form sodium sulfate decahydrate, or 1.27 kg water/kg sodium sulfate. One kilogram of magnesium sulfate (8.31 moles) absorbs 58.15 moles of water to form magnesium sulfate heptahydrate, or only 1.05 kg water/kg magnesium sulfate. Therefore, there would have been no reason to expect aqueous biocide compositions to form solids with much smaller amounts of magnesium sulfate, relative to sodium sulfate.
Name
Quantity
1.05 kg
Type
solvent
Reaction Step One
Quantity
8.31 mol
Type
reactant
Reaction Step Two
Name
Quantity
58.15 mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[S:1]([O-:5])([O-:4])(=[O:3])=[O:2].[Mg+2:6]>O>[OH2:2].[OH2:2].[OH2:2].[OH2:2].[OH2:2].[OH2:2].[OH2:2].[S:1]([O-:5])([O-:4])(=[O:3])=[O:2].[Mg+2:6] |f:0.1,3.4.5.6.7.8.9.10.11|

Inputs

Step One
Name
Quantity
1.05 kg
Type
solvent
Smiles
O
Step Two
Name
Quantity
8.31 mol
Type
reactant
Smiles
S(=O)(=O)([O-])[O-].[Mg+2]
Name
Quantity
58.15 mol
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
O.O.O.O.O.O.O.S(=O)(=O)([O-])[O-].[Mg+2]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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